2-Methoxy-2-methylheptane

Description

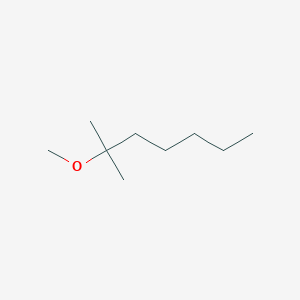

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-methylheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-6-7-8-9(2,3)10-4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRACWZCOVHBQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506104 | |

| Record name | 2-Methoxy-2-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76589-16-7 | |

| Record name | 2-Methoxy-2-methylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76589-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-2-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-2-methylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Molecular Weight of 2-Methoxy-2-methylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 2-Methoxy-2-methylheptane, a tertiary ether with applications as a high-performance fuel additive and a versatile solvent in organic synthesis.[1] This document outlines the theoretical calculation of its molecular weight and presents a generalized experimental protocol for its determination using mass spectrometry.

Molecular Profile of this compound

This compound is a chemical compound with the molecular formula C9H20O.[1][2][3][4][5] Its structure consists of a heptane (B126788) chain with a methoxy (B1213986) and a methyl group attached to the second carbon atom.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 20 | 1.008 | 20.160 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 144.258 |

Based on the atomic weights of its constituent elements, the calculated molecular weight of this compound is 144.258 g/mol . This value is consistent with figures published in chemical databases.[1][2][3]

Experimental Determination of Molecular Weight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions and is a primary method for experimentally determining the molecular weight of a compound.[6][7]

Principle of Mass Spectrometry

In a mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field. A detector then records the abundance of each ion species. For small molecules like this compound, the charge (z) is typically +1, making the m/z value equivalent to the molecular mass.[7]

Generalized Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized protocol for the determination of the molecular weight of a volatile organic compound such as this compound.

Objective: To determine the molecular weight of this compound using Electron Ionization Mass Spectrometry.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane)

-

Mass spectrometer with an EI source

-

Gas chromatograph (for GC-MS)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent. The concentration should be in the range of 10-100 µg/mL.

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurements.

-

Sample Introduction:

-

Direct Infusion: The sample solution can be directly introduced into the ion source via a heated probe.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For a more purified analysis, inject the sample into a gas chromatograph. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M+•).

-

Mass Analysis: The generated ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum will show a plot of relative ion abundance versus m/z. The peak corresponding to the intact molecular ion (the "parent peak") will provide the molecular weight of the compound. For this compound, this would be expected at an m/z of approximately 144.

Workflow for Molecular Weight Determination

The logical flow for determining the molecular weight of a chemical compound is illustrated in the diagram below.

Caption: Workflow for determining the molecular weight of a compound.

References

- 1. This compound (CAS 76589-16-7) [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C9H20O | CID 12663431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. PubChemLite - this compound (C9H20O) [pubchemlite.lcsb.uni.lu]

- 6. howengineeringworks.com [howengineeringworks.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-2-methylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-2-methylheptane, a tertiary ether, is a compound of growing interest, primarily recognized for its application as a high-performance fuel additive and a versatile non-polar solvent in organic synthesis.[1][2] With the molecular formula C9H20O, it presents a safer alternative to traditional fuel oxygenates like methyl tert-butyl ether (MTBE) due to its lower water solubility, which mitigates the risk of groundwater contamination.[1] This guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines generalized experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are critical for its application in both industrial and laboratory settings, influencing everything from reaction kinetics to process design and safety protocols.

| Property | Value | Source(s) |

| Molecular Formula | C9H20O | [1][2][3][4][5] |

| Molecular Weight | 144.25 g/mol | [1][2][4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 76589-16-7 | [1][2][3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 132-136 °C (approx.)[3]; 424.4 K[6] | [3][6] |

| Density | 0.759 g/cm³ (approx.) | [3] |

| Solubility | Soluble in organic solvents (e.g., ether, acetone)[3]; Low solubility in water[1][6] | [1][3][6] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Exact Mass | 144.151415257 | [2][4] |

| Flash Point | Flammable liquid | [3][4] |

Synthesis and Reactivity

This compound is primarily synthesized through the acid-catalyzed liquid-phase etherification of 2-methyl-1-heptene (B91929) with methanol.[1] This is a reversible and exothermic reaction.[1] The process can be optimized using technologies like reactive distillation to achieve high yields.[1]

An undesirable side reaction can also occur, leading to the formation of dimethyl ether (DME) and 2-methyl-2-heptanol.[6][7][8] The separation of this compound from these byproducts and unreacted reagents is a critical step in its production.[6][7][8]

As a tertiary ether, it is relatively stable and serves as a non-polar solvent in various organic reactions.[1][2]

Experimental Protocols

While specific experimental documentation for this compound is not publicly detailed, the following are generalized, standard protocols for determining its key physical properties.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology (Distillation Method):

-

A small sample of this compound (typically 97% purity or higher) is placed in a round-bottom flask.[1]

-

A distillation apparatus is assembled, including a heating mantle, the round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

-

The liquid is heated gently. As it boils, the vapor will rise, and the temperature reading will stabilize.

-

The stable temperature at which the liquid consistently condenses and is collected in the receiving flask is recorded as the boiling point.

-

The atmospheric pressure should be recorded, as boiling point varies with pressure.

Determination of Density

Objective: To measure the mass per unit volume of the compound.

Methodology (Pycnometer Method):

-

A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

-

The pycnometer is filled with distilled water, and its weight is recorded. The temperature of the water is also noted. This allows for the precise calculation of the pycnometer's volume using the known density of water at that temperature.

-

The pycnometer is then emptied, thoroughly dried, and filled with this compound.

-

The weight of the pycnometer filled with the sample is recorded.

-

The density is calculated by dividing the mass of the this compound sample (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

Spectroscopic Analysis (NMR and GC-MS)

Objective: To confirm the structure and purity of this compound.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl3) and analyzed by ¹H NMR and ¹³C NMR. The resulting spectra provide information on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A small, diluted sample is injected into a gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum for each component, allowing for their identification and the assessment of the sample's purity.[9]

Safety and Handling

This compound is a flammable liquid and vapor.[3][4] It may also cause an allergic skin reaction.[4] It is harmful to aquatic life with long-lasting effects.[4] Therefore, appropriate safety precautions should be taken during its handling and storage. This includes working in a well-ventilated area, avoiding contact with skin and eyes, and keeping it away from open flames and high temperatures.[3] The use of personal protective equipment such as impervious gloves and eye protection is recommended.[3][9]

Visualized Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

References

- 1. This compound (CAS 76589-16-7) [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound [chembk.com]

- 4. This compound | C9H20O | CID 12663431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H20O) [pubchemlite.lcsb.uni.lu]

- 6. diva-portal.org [diva-portal.org]

- 7. dwsim.fossee.in [dwsim.fossee.in]

- 8. utpedia.utp.edu.my [utpedia.utp.edu.my]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-2-methylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylheptane (C9H20O) is a tertiary ether that has garnered significant interest as a potential high-performance fuel additive, offering a safer alternative to methyl tert-butyl ether (MTBE) due to its lower water solubility, which mitigates the risk of groundwater contamination.[1][2][3][4] Its utility also extends to organic synthesis, where it serves as a non-polar solvent and an intermediate in the production of various organic compounds.[1][5] This guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis and purification workflow.

Core Physical Properties

The physical characteristics of this compound are crucial for its application and handling. The following table summarizes the key quantitative data available for this compound.

| Physical Property | Value | Source(s) |

| Molecular Formula | C9H20O | [6][7] |

| Molecular Weight | 144.25 g/mol | [1][7] |

| Boiling Point | 132-136 °C | [6] |

| Density | 0.759 g/cm³ (approx.) | [6] |

| Solubility | Low solubility in water. Soluble in organic solvents such as ether and acetone (B3395972). | [1][2][6] |

| Refractive Index | Data not available. For reference, the refractive index of 2-methylheptane (B165363) is n20/D 1.395. | [8] |

Synthesis and Purification Workflow

This compound is primarily synthesized via the acid-catalyzed liquid-phase etherification of 2-methyl-1-heptene (B91929) with methanol.[1] The process also results in the formation of byproducts, necessitating a purification sequence, typically involving distillation, to isolate the desired compound.[2][3]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[9][10][11][12][13]

Apparatus:

-

Thiele tube

-

Thermometer (0-200°C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band

-

Heating source (Bunsen burner or hot plate)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the sample is immersed in the mineral oil.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.[14][15][16][17]

Apparatus:

-

Pycnometer (e.g., 25 mL or 50 mL)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on the analytical balance (m_empty).

-

Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20°C).

-

Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (m_water).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound, insert the stopper, and bring it to the same thermal equilibrium in the water bath.

-

Dry the exterior of the pycnometer and weigh it (m_sample).

-

The density of the sample (ρ_sample) at the given temperature can be calculated using the following formula:

ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer is an instrument used to measure the refractive index of liquids.[18][19][20]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Ethanol (B145695) or acetone for cleaning

-

Lens paper

Procedure:

-

Ensure the prisms of the refractometer are clean and dry. Clean with ethanol or acetone and lens paper if necessary.

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the illuminating prism and lock it in place.

-

Allow a few minutes for the sample to reach the temperature of the prisms, which are maintained by the circulating water from the constant temperature bath.

-

Adjust the light source and the mirror to obtain optimal illumination of the field of view.

-

Rotate the coarse adjustment knob until the light and dark fields are visible through the eyepiece.

-

Turn the dispersion compensator to eliminate any color fringes at the boundary of the light and dark fields, resulting in a sharp borderline.

-

Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

-

Read the refractive index from the scale. Repeat the measurement several times and take the average.

References

- 1. This compound (CAS 76589-16-7) [benchchem.com]

- 2. diva-portal.org [diva-portal.org]

- 3. utpedia.utp.edu.my [utpedia.utp.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C9H20O | CID 12663431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-METHYLHEPTANE CAS#: 592-27-8 [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chymist.com [chymist.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. scribd.com [scribd.com]

- 14. TECH Brief 12 – The determination of density of liquids using a pycnometer - Allan Fraser and Associates [allanfraserandassociates.com]

- 15. ised-isde.canada.ca [ised-isde.canada.ca]

- 16. scribd.com [scribd.com]

- 17. scientificlabs.co.uk [scientificlabs.co.uk]

- 18. Virtual Labs [mp-amrt.vlabs.ac.in]

- 19. davjalandhar.com [davjalandhar.com]

- 20. hinotek.com [hinotek.com]

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-2-methylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-methoxy-2-methylheptane, a tertiary ether with applications as a fuel additive and as a solvent in organic synthesis.[1] The document details three key synthetic methodologies: acid-catalyzed etherification, Williamson ether synthesis, and alkoxymercuration-demercuration. Each section includes detailed experimental protocols, expected outcomes, and the necessary data for the characterization of the final product.

Core Concepts and Synthesis Overview

This compound can be synthesized through several distinct chemical reactions, each with its own advantages and limitations. The choice of method often depends on the desired scale of production, available starting materials, and the required purity of the final product. Industrially, the most common method is the acid-catalyzed etherification of an alkene with methanol (B129727).[1] For laboratory-scale synthesis, the Williamson ether synthesis and alkoxymercuration-demercuration offer viable alternatives.

A logical workflow for the synthesis and characterization of this compound is presented below. This involves selecting a synthesis pathway, performing the reaction, purifying the product, and finally, characterizing it using spectroscopic methods.

Synthesis Pathways and Experimental Protocols

This section details the experimental procedures for the three primary synthesis routes to this compound.

Acid-Catalyzed Etherification of 2-Methyl-1-heptene (B91929)

This is the most common industrial method for producing this compound.[1] The reaction involves the addition of methanol to 2-methyl-1-heptene in the presence of an acid catalyst, typically a solid-phase resin like Amberlyst. The reaction is reversible and exothermic.[1][2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-1-heptene (1.0 eq) and an excess of methanol (3.0 eq).

-

Catalyst Addition: Add a catalytic amount of a strong acid catalyst, such as Amberlyst-15 ion-exchange resin (approximately 5-10% by weight of the alkene).

-

Reaction Conditions: Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC). The maximum operational temperature for the acid resin catalyst is 400 K.[1][2]

-

Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Filter to remove the acid catalyst.

-

Purification: Remove the excess methanol by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound. A typical purity of 97% can be achieved.[1]

| Parameter | Value |

| Starting Materials | 2-Methyl-1-heptene, Methanol |

| Catalyst | Amberlyst-15 (or similar acid resin) |

| Molar Ratio | 1:3 (Alkene:Methanol) |

| Temperature | Reflux (65-70 °C) |

| Reaction Time | 4-6 hours |

| Expected Yield | High (specific yield data not readily available in literature) |

| Purity | ~97% |

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers and proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[3] To synthesize this compound, 2-methyl-2-heptanol (B1584528) is first deprotonated with a strong base to form the corresponding alkoxide, which then reacts with a methyl halide.

Experimental Protocol (Adapted from a general procedure):

-

Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-methyl-2-heptanol (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

-

Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add a methyl halide, such as methyl iodide (CH₃I, 1.2 eq), dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x). Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

| Parameter | Value |

| Starting Materials | 2-Methyl-2-heptanol, Methyl iodide |

| Base | Sodium Hydride (NaH) |

| Molar Ratio | 1:1.1:1.2 (Alcohol:Base:Alkyl Halide) |

| Solvent | Anhydrous THF or DMF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | Good to high (specific data not available) |

| Purity | High, dependent on purification method |

Alkoxymercuration-Demercuration of 2-Methyl-1-heptene

This two-step procedure provides a Markovnikov addition of an alcohol to an alkene without carbocation rearrangement, which is a potential side reaction in simple acid-catalyzed additions.[4][5] The reaction involves the initial formation of an organomercury intermediate, followed by demercuration with sodium borohydride (B1222165).

Experimental Protocol:

-

Alkoxymercuration: In a flask, dissolve mercuric acetate (Hg(OAc)₂, 1.0 eq) in methanol. To this solution, add 2-methyl-1-heptene (1.0 eq) and stir at room temperature for 1-2 hours. The disappearance of the yellow color of the mercuric acetate indicates the completion of this step.

-

Demercuration: To the solution from the previous step, add an aqueous solution of sodium borohydride (NaBH₄, 1.0 eq) in a basic medium (e.g., 3 M NaOH) dropwise at 0 °C. A black precipitate of elemental mercury will form.

-

Work-up: After the addition of NaBH₄ is complete, allow the mixture to stir for an additional hour at room temperature. Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent by rotary evaporation. The product can be further purified by distillation.

| Parameter | Value |

| Starting Materials | 2-Methyl-1-heptene, Mercuric Acetate, Methanol, Sodium Borohydride |

| Molar Ratio | 1:1:excess:1 (Alkene:Hg(OAc)₂:Methanol:NaBH₄) |

| Solvent | Methanol |

| Temperature | Room Temperature (Step 1), 0 °C to Room Temperature (Step 2) |

| Reaction Time | 2-3 hours |

| Expected Yield | Good (specific data not available) |

| Purity | High, dependent on purification method |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₉H₂₀O |

| Molecular Weight | 144.25 g/mol [1][6] |

| Boiling Point | Approximately 132-136 °C[4] or 160.5 °C at 101.6 kPa |

| Appearance | Colorless liquid[4] |

| Solubility | Soluble in organic solvents like ether and acetone[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methoxy (B1213986) group protons around 3.0-3.5 ppm. The protons of the heptyl chain will appear as multiplets in the upfield region (approximately 0.8-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a resonance for the methoxy carbon at approximately 48-55 ppm. The quaternary carbon attached to the oxygen will appear around 75-85 ppm. The remaining carbons of the heptyl chain will have signals in the aliphatic region.

Infrared (IR) Spectroscopy:

The IR spectrum of an ether is characterized by a strong C-O stretching vibration in the region of 1050-1150 cm⁻¹. The spectrum will also show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1350-1470 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 144. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to give a peak at m/z = 129, and the loss of a methoxy group (M-31) to give a peak at m/z = 113. The base peak is often the result of alpha-cleavage, leading to a stable oxonium ion.

Conclusion

This technical guide has outlined three reliable methods for the synthesis of this compound. The acid-catalyzed etherification is suitable for large-scale production, while the Williamson ether synthesis and alkoxymercuration-demercuration are excellent choices for laboratory-scale synthesis, with the latter preventing carbocation rearrangements. The provided experimental protocols and characterization data will be valuable for researchers and professionals in the fields of chemistry and drug development. Careful execution of these procedures and thorough analysis of the product will ensure the successful synthesis of high-purity this compound.

References

- 1. This compound (CAS 76589-16-7) [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | C9H20O | CID 12663431 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-methylheptane from 2-methyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methoxy-2-methylheptane, a tertiary ether with applications as a fuel additive and a solvent in organic synthesis. The primary synthetic route from 2-methyl-1-heptene (B91929) is detailed, focusing on two principal methodologies: acid-catalyzed addition of methanol (B129727) and alkoxymercuration-demercuration. This document outlines the theoretical basis, reaction mechanisms, and detailed experimental protocols for these transformations. Quantitative data from cited literature is summarized for comparative analysis, and key experimental workflows and reaction pathways are visualized using logical diagrams.

Introduction

This compound is a valuable chemical intermediate and a potential replacement for methyl tert-butyl ether (MTBE) as a gasoline additive, offering the advantage of lower water solubility.[1][2] Its synthesis primarily involves the electrophilic addition of methanol to 2-methyl-1-heptene. This reaction follows Markovnikov's rule, where the methoxy (B1213986) group adds to the more substituted carbon of the double bond, leading to the desired tertiary ether.[3]

This guide will explore the two most common laboratory and industrial methods for this synthesis: direct acid-catalyzed etherification and the alkoxymercuration-demercuration reaction. Each method presents distinct advantages and disadvantages concerning reaction conditions, catalyst requirements, and potential side reactions.

Synthetic Methodologies

Acid-Catalyzed Addition of Methanol

The acid-catalyzed addition of methanol is a straightforward and widely used method for the synthesis of tertiary ethers from alkenes.[1] The reaction proceeds via a carbocation intermediate, making it highly regioselective for the Markovnikov product.

Reaction Scheme:

Mechanism:

The reaction is initiated by the protonation of the alkene's double bond by an acid catalyst, forming the most stable carbocation, which in this case is a tertiary carbocation. This is the rate-determining step.[4] Subsequently, the nucleophilic oxygen of methanol attacks the carbocation. A final deprotonation step by a weak base (such as another molecule of methanol) yields the final ether product and regenerates the acid catalyst.[5][6]

Catalysts:

A variety of strong acids can be employed to catalyze this reaction. In laboratory settings, sulfuric acid (H₂SO₄) is common.[3] For industrial applications, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) are preferred due to their ease of separation from the reaction mixture and reduced corrosivity.[7][8][9]

Side Reactions:

The primary side reaction in the industrial process is the formation of dimethyl ether (DME) and 2-methyl-2-heptanol (B1584528) (MHOH).[2] The formation of these byproducts can be influenced by reaction conditions such as temperature and reactant ratios.

Alkoxymercuration-Demercuration

The alkoxymercuration-demercuration reaction is an alternative method for the Markovnikov addition of an alcohol to an alkene. A key advantage of this two-step process is that it proceeds without the formation of a discrete carbocation intermediate, thus preventing potential carbocation rearrangements.[10][11]

Reaction Scheme:

-

Alkoxymercuration: CH3(CH2)4C(CH3)=CH2 + Hg(OAc)2 + CH3OH -> CH3(CH2)4C(CH3)(OCH3)CH2HgOAc

-

Demercuration: CH3(CH2)4C(CH3)(OCH3)CH2HgOAc + NaBH4 -> CH3(CH2)4C(CH3)2OCH3

Mechanism:

The reaction is initiated by the electrophilic attack of the mercuric acetate (B1210297) on the alkene, forming a cyclic mercurinium ion intermediate.[10][12] The methanol molecule then attacks the more substituted carbon of the mercurinium ion from the anti-face, leading to the opening of the three-membered ring.[11] The final step is the demercuration, where sodium borohydride (B1222165) replaces the acetoxymercury group with a hydrogen atom.[10]

Experimental Protocols

General Laboratory Procedure for Acid-Catalyzed Etherification

While a specific detailed protocol for this compound was not found in the surveyed literature, a general procedure can be adapted from similar syntheses.

Materials:

-

2-methyl-1-heptene

-

Anhydrous methanol

-

Concentrated sulfuric acid (or a solid acid catalyst like Amberlyst-15)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-1-heptene in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture and remove the excess methanol by rotary evaporation.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation and purify the crude product by fractional distillation.

General Laboratory Procedure for Alkoxymercuration-Demercuration

Materials:

-

2-methyl-1-heptene

-

Mercuric acetate (Hg(OAc)₂)

-

Anhydrous methanol

-

Sodium borohydride (NaBH₄)

-

3 M Sodium hydroxide (B78521) solution

-

Diethyl ether (for extraction)

Procedure:

-

Alkoxymercuration: In a flask, dissolve mercuric acetate in anhydrous methanol. To this solution, add 2-methyl-1-heptene and stir the mixture at room temperature. The reaction is typically rapid.

-

Demercuration: After the alkoxymercuration is complete (as determined by TLC or GC), add a 3 M sodium hydroxide solution, followed by a solution of sodium borohydride in 3 M sodium hydroxide.

-

Stir the reaction mixture for a few hours at room temperature. The appearance of elemental mercury as a fine black precipitate indicates the progress of the demercuration.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the resulting this compound by fractional distillation.

Quantitative Data

The following tables summarize the physical and chemical properties of the key compounds involved in the synthesis. Specific experimental data on yields and reaction conditions for the synthesis of this compound are sparse in publicly available literature, with much of the data coming from industrial process simulations.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Methyl-1-heptene | C₈H₁₆ | 112.21 | 117-120 | 0.713 |

| Methanol | CH₄O | 32.04 | 64.7 | 0.792 |

| This compound | C₉H₂₀O | 144.25 | 132-136 | ~0.759 |

Data sourced from commercial supplier and chemical database information.[13]

Table 2: Industrial Process Simulation Data for Acid-Catalyzed Synthesis

| Parameter | Value | Reference |

| Catalyst | Not specified (likely ion-exchange resin) | [14] |

| Methanol Conversion to MMH | 91.88% | [14] |

| Methanol Conversion to Byproducts | 2% | [14] |

Note: This data is from a process simulation and may not reflect actual laboratory yields.[14]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Acid-Catalyzed Etherification Mechanism.

Caption: Alkoxymercuration-Demercuration Workflow.

Conclusion

The synthesis of this compound from 2-methyl-1-heptene can be effectively achieved through both acid-catalyzed addition of methanol and alkoxymercuration-demercuration. The choice of method depends on the specific requirements of the synthesis, such as the need to avoid carbocation rearrangements and the desired scale of the reaction. While detailed, specific laboratory protocols with yield data for this exact transformation are not widely published, the general procedures provided in this guide, in conjunction with the theoretical background, offer a solid foundation for researchers to develop and optimize their synthetic strategies. Further research into specific catalyst systems and reaction conditions could lead to more efficient and environmentally benign synthetic routes.

References

- 1. This compound (CAS 76589-16-7) [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acid Catalyzed Addition of an Alcohol - Chad's Prep® [chadsprep.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. chembk.com [chembk.com]

- 14. dwsim.fossee.in [dwsim.fossee.in]

In-Depth Technical Guide: Safety Data for 2-Methoxy-2-methylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Methoxy-2-methylheptane (CAS No. 76589-16-7). The information is compiled from publicly available safety and regulatory documents to assist researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a tertiary ether used as a high-performance fuel additive, a versatile solvent, and an intermediate in organic synthesis.[1] Its physical and chemical properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C9H20O | [2][3] |

| Molecular Weight | 144.25 g/mol | [2][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | ~132-136 °C | [4] |

| Density | ~0.759 g/cm³ | [4] |

| Solubility | Soluble in organic solvents like ether and acetone. | [4] |

| Purity | 97% (Typical) | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).[2][3] The primary hazards are its flammability and its potential to cause skin sensitization.[3][4]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Sensitization | 1B | H317: May cause an allergic skin reaction |

| Chronic Aquatic Toxicity | 3 | H412: Harmful to aquatic life with long lasting effects |

Source:[3]

GHS Hazard and Precautionary Statements

The following diagram illustrates the logical relationship between the hazard classifications and the corresponding precautionary statements.

Caption: GHS Hazard and Precautionary Relationship.

Toxicological Information

Toxicological data for this compound is limited. The available acute oral toxicity data is summarized below.

| Test | Species | Route | Value | Observations |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2,000 mg/kg bw | One rat was terminated on day 2. Signs of toxicity included lethargy, hunched posture, uncoordinated movements, piloerection, and salivation. |

Source:[2]

Experimental Protocol Summary (Acute Oral Toxicity): Detailed experimental protocols are not provided in the source documents. The study was conducted based on standardized guidelines for acute oral toxicity testing. The key parameters noted were the dosage (> 2,000 mg/kg body weight), the species (rat), and the observation period (14 days). Clinical signs of toxicity were recorded for all animals.[2]

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Recommended Handling and Storage Procedures:

-

Handling:

-

Storage:

Recommended Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

Caption: Recommended Personal Protective Equipment.

Accidental Release Measures

In the event of a spill or accidental release, immediate and appropriate action is necessary to contain the chemical and prevent exposure.

Spill Response Protocol: Spills should be handled by physical containment, collection, and subsequent safe disposal.[2]

The following workflow outlines the general procedure for managing a spill of this compound.

Caption: Spill Response Workflow.

Stability and Reactivity

-

Chemical Stability: The notified chemical is expected to be stable under normal conditions of use.[2]

-

Possibility of Hazardous Reactions: Violent reactions are possible with strong oxidizing agents.

-

Conditions to Avoid: Strong heating and all sources of ignition.

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: In the event of a fire, hazardous combustion gases or vapors may be formed.

Ecological Information

This compound is classified as harmful to aquatic life with long-lasting effects (Chronic Aquatic Toxicity Category 3).[2][3] Release into the environment should be avoided.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not empty into drains.[5] Uncleaned containers should be handled as the product itself.

References

- 1. This compound (CAS 76589-16-7) [benchchem.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. This compound | C9H20O | CID 12663431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Methoxy-2-methylheptane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylheptane is a tertiary ether that has garnered significant interest for its applications as a high-performance fuel additive and a versatile non-polar solvent in organic synthesis.[1] With the chemical formula C9H20O, it is recognized as a potential replacement for methyl tert-butyl ether (MTBE) in gasoline, offering a reduced risk of groundwater contamination due to its lower water solubility.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and relevant industrial context. While it serves as an intermediate in organic synthesis and is noted for potential use as a raw material for pharmaceuticals, detailed information on its direct role in specific biological signaling pathways is not extensively documented in current literature.[1][4]

Chemical Structure and Properties

This compound is a saturated ether with a tertiary carbon atom bonded to the oxygen. The IUPAC name, this compound, clearly defines this structure. Its molecular structure consists of a heptane (B126788) chain with a methoxy (B1213986) group and a methyl group both attached to the second carbon atom.

Structural Identifiers

Below is a diagrammatic representation of the this compound structure.

Caption: Molecular structure of this compound.

Physicochemical Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][5] |

| CAS Number | 76589-16-7 | [1][4][5] |

| Molecular Formula | C9H20O | [1][4][6] |

| Molecular Weight | 144.25 g/mol | [1][5] |

| Boiling Point | 160.5 °C at 101.6 kPa | [4] |

| Density | 0.793 g/cm³ at 20 °C | [4] |

| SMILES | CCCCCC(C)(C)OC | [5][6][7] |

| InChI Key | KJRACWZCOVHBQU-UHFFFAOYSA-N | [1][5][7] |

| Hydrogen Bond Acceptors | 1 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bond Count | 5 | [6] |

Experimental Protocols: Synthesis

The primary industrial method for synthesizing this compound is the acid-catalyzed liquid-phase etherification of 2-methyl-1-heptene (B91929) with methanol (B129727).[1][3] This is a reversible exothermic reaction.[1]

Synthesis Reaction

Caption: Acid-catalyzed etherification of 2-methyl-1-heptene.

Detailed Methodology

This protocol describes a laboratory-scale synthesis.

Materials:

-

2-methyl-1-heptene (reactant)

-

Methanol (reactant, excess)

-

Strongly acidic ion-exchange resin (e.g., Amberlyst-15) as a heterogeneous catalyst

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (5% w/v), saturated

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-methyl-1-heptene and an excess of methanol (e.g., a 2:1 to 5:1 molar ratio of methanol to alkene).

-

Catalyst Addition: Add the acid resin catalyst to the reactant mixture. The catalyst loading is typically 1-5% by weight of the total reactants.

-

Reaction Conditions: Heat the mixture to reflux (approximately 65-75 °C) with vigorous stirring. The reaction is exothermic, so initial heating should be controlled.[1] Monitor the reaction progress using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The reaction is reversible, and higher temperatures can unfavorably shift the equilibrium.[1]

-

Work-up: After several hours or upon reaching equilibrium, cool the reaction mixture to room temperature. Filter the mixture to remove the solid resin catalyst.

-

Purification:

-

Transfer the filtrate to a separatory funnel and wash with the 5% sodium bicarbonate solution to neutralize any leached acidic species.

-

Wash with water to remove unreacted methanol. Note that this compound has low water solubility.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

-

-

Final Distillation: Purify the crude product by fractional distillation to separate the final this compound product from unreacted starting material and byproducts like 2-methyl-2-heptanol.[2][8]

Industrial Relevance and Process Flow

In an industrial setting, the production of this compound is optimized using reactive distillation, which combines reaction and distillation in a single unit to overcome equilibrium limitations and improve yield.[1] The process involves separating the desired product from unreacted materials and byproducts.

Simplified Industrial Purification Workflow

The diagram below illustrates a logical workflow for the separation process downstream of the reactor.

References

- 1. This compound (CAS 76589-16-7) [benchchem.com]

- 2. diva-portal.org [diva-portal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chembk.com [chembk.com]

- 5. This compound | C9H20O | CID 12663431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. PubChemLite - this compound (C9H20O) [pubchemlite.lcsb.uni.lu]

- 8. dwsim.fossee.in [dwsim.fossee.in]

An In-depth Technical Guide to the Aqueous Solubility of 2-Methoxy-2-methylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Methoxy-2-methylheptane is a tertiary ether that has garnered interest as a potential fuel additive, offering advantages over more common oxygenates like Methyl tert-butyl ether (MTBE). One of the key advantages of this compound is its anticipated lower water solubility, which mitigates the risk of groundwater contamination. Its higher molecular weight and more complex branched structure compared to MTBE contribute to this reduced solubility. Understanding the precise aqueous solubility is crucial for environmental risk assessment, as well as for its application in various chemical processes.

Physicochemical Properties and Solubility Profile

While quantitative solubility data for this compound is not available, a qualitative assessment can be made by comparing it to the well-characterized analogue, Methyl tert-butyl ether (MTBE).

Comparative Data of this compound and MTBE

| Property | This compound | Methyl tert-butyl ether (MTBE) |

| Molecular Formula | C9H20O | C5H12O |

| Molecular Weight | 144.25 g/mol | 88.15 g/mol |

| Boiling Point | ~132-136 °C | 55.2 °C |

| Density | ~0.759 g/cm³ | 0.7404 g/cm³ |

| Water Solubility | Low (Expected) | Sparingly soluble (26 g/L at 20°C)[1] |

| XLogP3 | 3.0 | 0.9 |

Note: Some physical properties for this compound are estimates from chemical databases.

The higher molecular weight and larger non-polar alkyl chain of this compound suggest that its solubility in water will be significantly lower than that of MTBE. The octanol-water partition coefficient (XLogP3) further supports this, with a higher value indicating greater hydrophobicity.

Factors Influencing Aqueous Solubility of Ethers

The solubility of ethers in water is primarily governed by the balance between the polar ether group and the non-polar alkyl chains.

-

Hydrogen Bonding: The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, allowing for some interaction with water molecules.

-

Molecular Size and Structure: As the size of the alkyl groups increases, the hydrophobic character of the molecule dominates, leading to a decrease in water solubility. Increased branching in the alkyl chains can also reduce solubility by sterically hindering the interaction of the ether oxygen with water.

Given these principles, this compound, with its C8 alkyl chain, is expected to exhibit very low solubility in water.

Experimental Protocols for Solubility Determination

For a definitive determination of the aqueous solubility of this compound, the following established experimental methods are recommended.

Shake-Flask Method (OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the water solubility of substances.

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a flask containing deionized water. The flask should be of sufficient size to allow for vigorous shaking.

-

Equilibration: Seal the flask and place it in a constant temperature water bath, typically at 25 °C. Agitate the flask for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the two phases to separate completely. Centrifugation may be employed to facilitate this separation.

-

Sampling: Carefully withdraw a sample from the aqueous phase, ensuring no undissolved droplets of the organic phase are included.

-

Analysis: Analyze the concentration of this compound in the aqueous sample using a validated analytical technique such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Analytical Quantification: Gas Chromatography (GC)

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for quantifying the concentration of this compound in the aqueous samples.

Methodology:

-

Calibration: Prepare a series of calibration standards of this compound in a suitable water-miscible solvent (e.g., methanol (B129727) or acetone).

-

Extraction (if necessary): For very low concentrations, a liquid-liquid extraction of the aqueous sample with a water-immiscible solvent (e.g., hexane (B92381) or dichloromethane) may be necessary to concentrate the analyte.

-

Injection: Inject a known volume of the sample or extract into the GC.

-

Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate this compound from any potential interferences.

-

Detection and Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination and analysis of the aqueous solubility of this compound.

Conclusion

While direct experimental values for the aqueous solubility of this compound are currently absent from the scientific literature, its chemical properties strongly indicate a low solubility in water, likely lower than that of its analogue, MTBE. For applications requiring precise solubility data, the experimental protocols detailed in this guide, particularly the shake-flask method coupled with GC analysis, provide a robust framework for its determination. The provided workflow diagram offers a clear and logical path for researchers to follow in obtaining reliable and reproducible solubility data. Such data is essential for the safe and effective use of this compound in both industrial and research settings.

References

2-Methoxy-2-methylheptane: An Environmental Impact Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive environmental impact studies on 2-Methoxy-2-methylheptane are limited in publicly accessible literature. This guide synthesizes available data for the compound and draws upon information from structurally similar and better-studied fuel ethers, such as methyl tert-butyl ether (MTBE), to provide a predictive assessment of its likely environmental fate and effects.

Executive Summary

This compound is a tertiary ether that has been identified as a potential high-performance fuel additive, intended as a safer alternative to methyl tert-butyl ether (MTBE) due to its lower water solubility.[1][2] Its primary application is to enhance the octane (B31449) number of gasoline, leading to improved combustion efficiency.[1] While specific ecotoxicological data is sparse, hazard classifications indicate it is harmful to aquatic life with long-lasting effects.[3] This document compiles the known properties of this compound and contextualizes its potential environmental impact by comparing it with other fuel oxygenates.[4][5]

Physical and Chemical Properties

Understanding the fundamental physical and chemical properties of a substance is crucial for predicting its environmental distribution.[6] this compound's higher molecular weight and lower water solubility compared to MTBE are key characteristics that suggest a reduced risk of groundwater contamination.[1][7]

| Property | Value | Source |

| Molecular Formula | C9H20O | [1][3][8] |

| Molecular Weight | 144.25 g/mol | [1][3][9] |

| Appearance | Colorless liquid | [8] |

| Boiling Point | ~132-136 °C | [8] |

| Density | ~0.759 g/cm³ | [8] |

| Solubility | Soluble in organic solvents; low water solubility | [1][7][8] |

Environmental Fate and Transport

The environmental fate of a chemical describes its transport and transformation in the environment.[6][10][11] For fuel ethers like this compound, key pathways include volatilization, leaching into groundwater, and biodegradation.

Volatilization

Given its classification as a flammable liquid and its use as a gasoline additive, this compound is expected to be volatile.[3][8] Similar to MTBE, if released to surface water or soil, a significant portion would be expected to volatilize into the atmosphere.[12]

Soil Mobility and Leaching

A primary environmental concern with fuel oxygenates like MTBE has been their high mobility in soil and the subsequent contamination of groundwater.[12][13][14][15] this compound was specifically proposed as an alternative to MTBE because its lower water solubility is expected to reduce its potential for leaching and groundwater contamination.[1][2][7] However, its persistence and mobility in soil and groundwater systems require further empirical study.

Biodegradation

Ecotoxicological Profile

The available information for this compound indicates a clear hazard to aquatic environments.

Aquatic Toxicity

According to aggregated GHS information from ECHA C&L Inventory notifications, this compound is classified as H412: Harmful to aquatic life with long lasting effects.[3] This classification suggests that the substance can cause adverse effects to aquatic organisms after prolonged exposure.

Human Health and Other Effects

The compound is also classified as a skin sensitizer (B1316253) (H317: May cause an allergic skin reaction) and a flammable liquid (H226: Flammable liquid and vapor).[3] While one study notes low toxicity, it emphasizes the need for safety precautions such as avoiding inhalation and contact with skin and eyes.[8] An acute oral toxicity study in rats showed an LD50 of > 2,000 mg/kg bw, with signs of toxicity observed in the animals.[9] For comparison, chronic exposure to MTBE in animals has resulted in effects on the central nervous system, liver, and kidneys.[17]

| Hazard Classification | Code | Description | Source |

| Aquatic Hazard | Aquatic Chronic 3 (H412) | Harmful to aquatic life with long lasting effects | [3] |

| Skin Sensitization | Skin Sens. 1B (H317) | May cause an allergic skin reaction | [3] |

| Flammability | Flam. Liq. 3 (H226) | Flammable liquid and vapor | [3] |

Experimental Protocols

Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are essential for generating comparable and reliable environmental data. Key protocols relevant to assessing the environmental impact of a chemical like this compound include:

-

Ready Biodegradability (OECD 301): This series of tests (e.g., 301B CO2 Evolution Test) evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.

-

Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short period, typically 96 hours.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to invertebrates by determining the concentration that immobilizes 50% of the tested Daphnia (EC50) over 48 hours.

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This protocol evaluates the effects of a substance on the growth of freshwater algae, providing a measure of its toxicity to primary producers.

Visualizations

Environmental Risk Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the environmental risk of a chemical substance, from initial data collection to risk characterization.

Caption: A workflow for chemical environmental risk assessment.

Conclusion and Data Gaps

This compound is recognized as a potential fuel additive with properties designed to mitigate the groundwater contamination issues associated with MTBE.[1][2] However, its GHS classification as "harmful to aquatic life with long lasting effects" warrants caution.[3] A significant data gap exists regarding its empirical ecotoxicity, biodegradability, and environmental persistence. To conduct a thorough environmental risk assessment, further research is critically needed, following standardized experimental protocols to determine its precise impact on various environmental compartments and organisms.

References

- 1. This compound (CAS 76589-16-7) [benchchem.com]

- 2. [PDF] Modeling & Control of Methoxy-Methyl-Heptane Separation Process | Semantic Scholar [semanticscholar.org]

- 3. This compound | C9H20O | CID 12663431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fuel Oxygenates: Environmental And Health Issues | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 5. What are fuel ethers? - Oxygen-Plus [globalfuelethers.com]

- 6. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. chembk.com [chembk.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Methyl tert-Butyl Ether (MTBE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. dnr.mo.gov [dnr.mo.gov]

- 14. waterboards.ca.gov [waterboards.ca.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. researchgate.net [researchgate.net]

- 17. epa.gov [epa.gov]

2-Methoxy-2-methylheptane: A Technical Whitepaper on its Emergence as a High-Performance Fuel Additive

For Researchers, Scientists, and Professionals in Fuel and Chemical Industries

Abstract

Introduction

The quest for cleaner burning and higher-octane gasoline has led to the investigation of various oxygenated compounds as fuel additives. Historically, MTBE was widely used for this purpose, but its high water solubility led to concerns about groundwater contamination.[1] This has propelled the search for alternative ethers with a more favorable environmental profile. 2-Methoxy-2-methylheptane (MMH), a higher molecular weight ether, has emerged as a strong candidate due to its significantly reduced water solubility, which mitigates the risk of groundwater contamination.[1] Its primary function as a fuel additive is to increase the octane (B31449) number of gasoline, leading to improved combustion efficiency, reduced carbon monoxide (CO) emissions, and better performance, especially in cold weather.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C9H20O | [1] |

| Molecular Weight | 144.25 g/mol | [1] |

| CAS Number | 76589-16-7 | |

| Boiling Point | ~424.4 K (151.25 °C) | |

| Appearance | Colorless liquid | |

| Water Solubility | Low | [1] |

Synthesis of this compound

The primary industrial method for synthesizing this compound is the acid-catalyzed liquid-phase etherification of 2-methyl-1-heptene (B91929) with methanol (B129727).[1] This reaction is reversible and exothermic.[1]

Reaction Mechanism

The synthesis involves two key reactions: the desired etherification and an undesirable side reaction.

-

Main Reaction (Etherification): 2-methyl-1-heptene reacts with methanol in the presence of an acid catalyst to produce this compound.

CH₃OH + C₈H₁₆ ⇌ C₉H₂₀O

-

Side Reaction: Methanol and 2-methyl-1-heptene can also react to form byproducts, primarily dimethyl ether (DME) and 2-methyl-2-heptanol (B1584528) (MHOH).

Experimental Protocols

While specific lab-scale synthesis protocols are not extensively detailed in the available literature, the industrial process provides a framework for a potential experimental setup.

Objective: To synthesize this compound via etherification.

Materials:

-

2-methyl-1-heptene (reactant)

-

Methanol (reactant)

-

Acid resin catalyst (e.g., Amberlyst-15)

-

Inert solvent (optional)

Apparatus:

-

Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

-

Heating/cooling circulator

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph (GC) for analysis

Procedure:

-

Charge the reactor with 2-methyl-1-heptene and the acid resin catalyst.

-

Begin stirring and heat the mixture to the desired reaction temperature (a range of 340-400 K is suggested by industrial process parameters, though lower temperatures favor equilibrium).

-

Slowly add methanol to the reactor. An excess of the olefin (2-methyl-1-heptene) is often used to increase the yield of the desired ether.

-

Maintain the reaction mixture at the set temperature for a specified period, monitoring the reaction progress by taking aliquots and analyzing them via GC.

-

After the reaction reaches the desired conversion, cool the mixture and separate the catalyst by filtration.

-

Wash the resulting mixture with water to remove any unreacted methanol.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Purify the crude product by distillation to separate the this compound from unreacted 2-methyl-1-heptene and any byproducts.

Process Variables to Optimize:

-

Temperature: Higher temperatures can be limited by catalyst activity (e.g., up to 400 K).

-

Reactant Molar Ratio: A higher ratio of 2-methyl-1-heptene to methanol can improve the yield of MMH.

-

Catalyst Loading: The amount of catalyst will influence the reaction rate.

-

Reaction Time: The duration required to reach equilibrium or desired conversion.

Industrial Production and Process Intensification

The commercial production of this compound involves a continuous process that integrates reaction and separation steps. A key challenge is the energy-intensive nature of the separation of products and unreacted reactants.

Conventional Process

The traditional approach involves a fixed-bed reactor followed by a series of three distillation columns to separate the products and recycle unreacted materials.

Caption: Conventional production workflow for this compound.

Process Intensification: Reactive Distillation

To improve efficiency and reduce costs, process intensification techniques like reactive distillation (RD) are employed. In an RD column, the reaction and separation occur simultaneously within the same unit. This can enhance conversion by continuously removing products from the reaction zone.

Caption: Simplified workflow of reactive distillation for MMH synthesis.

Performance as a Fuel Additive

The primary role of this compound in gasoline is to enhance its octane rating. A higher octane number indicates a greater resistance to autoignition (knocking), allowing for higher compression ratios in engines, which can lead to increased power and efficiency.

| Fuel Additive | Molecular Formula | RON | MON | Water Solubility |

| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | 118 | 100 | High |

| Ethyl tert-butyl ether (ETBE) | C₆H₁₄O | 118 | 102 | Moderate |

| tert-Amyl methyl ether (TAME) | C₆H₁₄O | 111 | 98 | Moderate |

| This compound (MMH) | C₉H₂₀O | Not Available | Not Available | Low |

Conclusion

This compound stands out as a promising next-generation fuel additive. Its synthesis via the etherification of 2-methyl-1-heptene and methanol is well-understood, with advanced production methods like reactive distillation offering significant efficiency gains. The key advantage of MMH lies in its low water solubility, which addresses the environmental concerns associated with its predecessor, MTBE. While quantitative data on its octane rating is still needed in the public domain, its chemical structure as a tertiary ether strongly suggests it is an effective octane enhancer. Further research into its blending properties and performance in modern engines will be crucial for its widespread adoption. This technical guide serves as a foundational resource for professionals engaged in the ongoing development of cleaner and more efficient transportation fuels.

References

Methodological & Application

Application Notes and Protocols for 2-Methoxy-2-methylheptane as a Non-Polar Solvent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Methoxy-2-methylheptane (MMH) as a versatile and effective non-polar solvent for various applications in research and drug development. Detailed protocols and safety information are included to facilitate its integration into laboratory workflows.

Introduction to this compound

This compound is a tertiary ether that serves as a valuable non-polar solvent in organic synthesis and pharmaceutical research.[1] With a molecular formula of C9H20O, it offers a unique combination of properties that make it a suitable alternative to other non-polar solvents.[1][2] Its primary industrial application is as a high-performance fuel additive to enhance the octane (B31449) number of gasoline and improve combustion efficiency.[1][3][4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for its effective use in experimental design.

| Property | Value | Reference |

| Molecular Formula | C9H20O | [1][2][6] |

| Molecular Weight | 144.25 g/mol | [1][7] |

| Appearance | Colorless liquid | [8] |

| Boiling Point | ~132-136 °C | [8] |

| Density | ~0.759 g/cm³ | [8] |

| Solubility | Soluble in organic solvents like ether and acetone; lower water solubility compared to MTBE | [1][8] |

| XLogP3 | 3.0 | [2][6] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Applications in Research and Drug Development

This compound's non-polar nature makes it a suitable solvent for a range of applications, particularly in reactions involving non-polar reactants and intermediates.

-

Organic Synthesis: It can be employed as a reaction medium for various organic transformations that require a non-polar environment.[2] Its higher boiling point compared to some other ethers allows for conducting reactions at elevated temperatures.

-

Pharmaceutical Research: In the pharmaceutical industry, it can be used as a raw material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[8] The methoxy (B1213986) group is a common substituent in drug molecules.[9]

-

Extraction: Due to its low water solubility and ability to dissolve non-polar compounds, it has potential as an extraction solvent to isolate target molecules from aqueous mixtures.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound as a laboratory solvent are not widely documented in publicly available literature, a general protocol for its use in a typical organic reaction can be outlined. Researchers should adapt this protocol based on the specific requirements of their reaction.

General Protocol for an Organic Reaction in this compound:

-

Preparation:

-

Ensure all glassware is clean and dry to prevent unwanted side reactions.

-

Set up the reaction apparatus (e.g., round-bottom flask, condenser, magnetic stirrer) in a well-ventilated fume hood.

-

-

Reagent Addition:

-

Add the starting materials and any catalysts to the reaction flask.

-

Add the required volume of this compound to the flask to achieve the desired concentration.

-

-

Reaction:

-

Stir the reaction mixture to ensure homogeneity.

-